molecular formula C9H17IO B13064272 1-(Butan-2-yloxy)-2-iodocyclopentane

1-(Butan-2-yloxy)-2-iodocyclopentane

Cat. No.: B13064272
M. Wt: 268.13 g/mol
InChI Key: SFQWYTMJJDAXIB-UHFFFAOYSA-N
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Description

1-(Butan-2-yloxy)-2-iodocyclopentane is a halogenated cyclopentane derivative featuring an iodine atom at the 2-position and a butan-2-yloxy group (sec-butyl ether) at the 1-position of the cyclopentane ring. The IUPAC name reflects the substituent prioritization rules, where the butan-2-yloxy group is assigned as a prefix due to its oxygen-containing functional group . Its molecular formula is C₉H₁₇IO, with a molar mass of 268.09 g/mol (calculated as: C₉ = 108, H₁₇ = 17, I = 127, O = 16). The compound’s structure combines the steric constraints of the cyclopentane ring with the electron-withdrawing iodine atom and the ether-linked sec-butyl chain, influencing its reactivity and physical properties.

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

1-butan-2-yloxy-2-iodocyclopentane

InChI

InChI=1S/C9H17IO/c1-3-7(2)11-9-6-4-5-8(9)10/h7-9H,3-6H2,1-2H3

InChI Key

SFQWYTMJJDAXIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CCCC1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yloxy)-2-iodocyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Iodine Atom: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.

    Attachment of the Butan-2-yloxy Group: The butan-2-yloxy group can be attached through etherification reactions involving butan-2-ol and an appropriate leaving group on the cyclopentane ring.

Industrial Production Methods

Industrial production of 1-(Butan-2-yloxy)-2-iodocyclopentane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yloxy)-2-iodocyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the butan-2-yloxy group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be utilized.

Major Products Formed

    Substitution Reactions: Products include cyclopentane derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include cyclopentanones or other carbonyl-containing compounds.

    Reduction Reactions: Products include cyclopentane derivatives with modified or removed substituents.

Scientific Research Applications

1-(Butan-2-yloxy)-2-iodocyclopentane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclopentane involves its interaction with molecular targets through its functional groups. The iodine atom and butan-2-yloxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications
1-(Butan-2-yloxy)-2-iodocyclopentane C₉H₁₇IO 268.09 Cyclopentane, iodine, sec-butyl ether Nucleophilic substitution (iodine), steric hindrance
1,4-Bis[(2-chloroethyl)thio]butane C₈H₁₆Cl₂S₂ 247.25 Linear butane, thioether, chlorine Alkylating agent; used in chemical warfare precursors
2-(1-Hydroxypentyl)cyclopentanone C₁₀H₁₈O₂ 170.25 Cyclopentanone, hydroxypentyl Pharmaceutical intermediate (e.g., prostaglandin analogs)
1-Butoxy-1-oxopropan-2-yl butanoate C₁₁H₂₀O₄ 216.27 Ester, butoxy, oxoethyl Solvent or plasticizer (inferred from ester functionality)

Key Differences in Reactivity and Stability

Halogen Influence :

  • The iodine atom in 1-(Butan-2-yloxy)-2-iodocyclopentane facilitates nucleophilic substitution (e.g., SN2 reactions) more readily than chlorine in 1,4-bis[(2-chloroethyl)thio]butane, due to iodine’s larger atomic radius and weaker C–I bond .
  • In contrast, the chlorine substituents in the thioether compound () enhance stability against hydrolysis but limit reactivity in polar solvents.

Ring vs. Chain Backbone: The cyclopentane ring introduces significant steric hindrance compared to linear backbones (e.g., 1,4-bis[(2-chloroethyl)thio]butane). This reduces reaction rates in bulkier reagents but improves thermal stability . Cyclopentanone derivatives (e.g., 2-(1-hydroxypentyl)cyclopentanone) exhibit keto-enol tautomerism, absent in the fully saturated cyclopentane structure of the target compound .

Functional Group Diversity: The sec-butyl ether group in the target compound provides moderate polarity, enhancing solubility in organic solvents compared to purely hydrocarbon analogs. However, esters like 1-butoxy-1-oxopropan-2-yl butanoate () exhibit higher polarity due to carbonyl groups, favoring applications as solvents .

Biological Activity

1-(Butan-2-yloxy)-2-iodocyclopentane is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound 1-(Butan-2-yloxy)-2-iodocyclopentane features a cyclopentane ring substituted with a butan-2-yloxy group and an iodine atom. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of 1-(Butan-2-yloxy)-2-iodocyclopentane is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The iodine atom can participate in nucleophilic substitution reactions, while the butan-2-yloxy group enhances lipophilicity, potentially improving membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can modulate receptor activity, which may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Research studies have investigated the biological activities of 1-(Butan-2-yloxy)-2-iodocyclopentane, revealing promising results in various assays:

Activity Description Source
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines.BenchChem
Enzyme InteractionPotential inhibition of key metabolic enzymes.PubChem
Receptor BindingModulates activity at specific receptor sites.ChemRxiv

Case Study 1: Anticancer Properties

A study demonstrated that 1-(Butan-2-yloxy)-2-iodocyclopentane shows significant cytotoxicity against various human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. This study highlights the potential of this compound as a lead for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that it could effectively reduce the activity of these enzymes, suggesting a mechanism for its anticancer effects.

Therapeutic Implications

Given its biological activities, 1-(Butan-2-yloxy)-2-iodocyclopentane may have several therapeutic applications:

  • Cancer Treatment: Its cytotoxic properties suggest potential use in chemotherapeutic regimens.
  • Metabolic Disorders: The ability to modulate enzyme activity could be beneficial in treating conditions related to metabolic dysregulation.

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